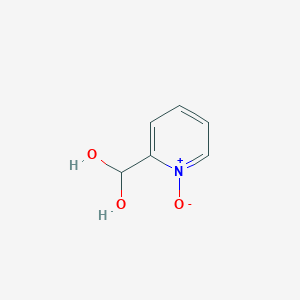
2-(Dihydroxymethyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dihydroxymethyl)pyridine 1-oxide is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two hydroxymethyl groups attached to the second carbon of the pyridine ring and an oxygen atom bonded to the nitrogen, forming an N-oxide. Pyridine derivatives, including this compound, are known for their diverse chemical reactivity and wide range of applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihydroxymethyl)pyridine 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(Dihydroxymethyl)pyridine using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired N-oxide product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the choice of oxidizing agents and solvents can be tailored to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: More oxidized pyridine derivatives.
Reduction: 2-(Dihydroxymethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dihydroxymethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Dihydroxymethyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide and hydroxymethyl groups. The N-oxide moiety can participate in redox reactions, while the hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypyridine 1-oxide: Similar structure but with a hydroxyl group instead of hydroxymethyl groups.
Pyridine N-oxide: Lacks the hydroxymethyl groups, making it less reactive in certain substitution reactions.
2,6-Dihydroxymethylpyridine: Contains two hydroxymethyl groups but lacks the N-oxide moiety.
Uniqueness
2-(Dihydroxymethyl)pyridine 1-oxide is unique due to the presence of both hydroxymethyl groups and the N-oxide moiety, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
(1-oxidopyridin-1-ium-2-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4,6,8-9H |
InChI-Schlüssel |
JOMYZCSMNFRTIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)C(O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


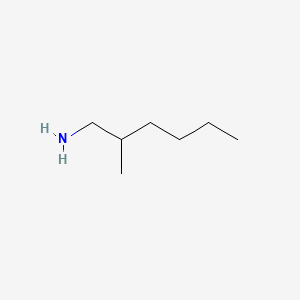
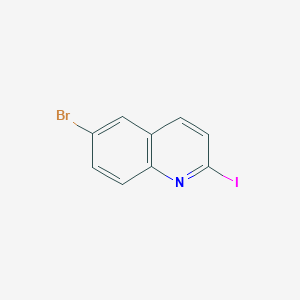


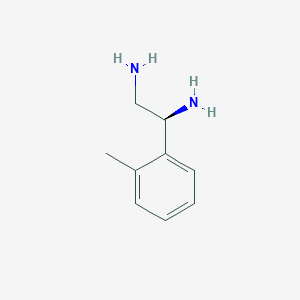
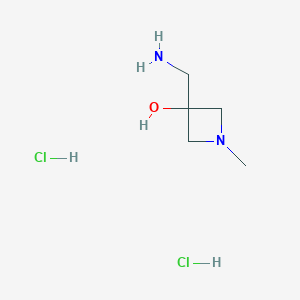

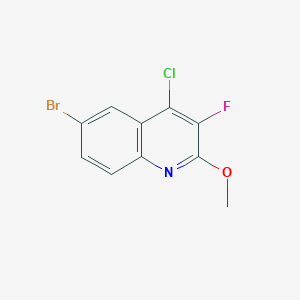
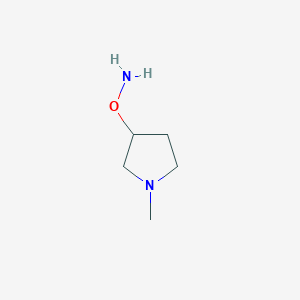
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)

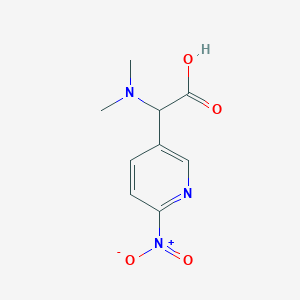
![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)

